2-(2-{[(4-chlorophenyl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Description
This compound is a structurally complex acetamide derivative featuring a dihydropyridinone core substituted with a 4-chlorophenylsulfanyl methyl group at the 2-position and a 5-methoxy-4-oxo moiety. The acetamide side chain is linked to a 2-(trifluoromethyl)phenyl group, which is known to enhance metabolic stability and lipophilicity in pharmaceutical agents .
Properties
IUPAC Name |
2-[2-[(4-chlorophenyl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClF3N2O3S/c1-31-20-11-28(12-21(30)27-18-5-3-2-4-17(18)22(24,25)26)15(10-19(20)29)13-32-16-8-6-14(23)7-9-16/h2-11H,12-13H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZVIOZLFFWAKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=CC1=O)CSC2=CC=C(C=C2)Cl)CC(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClF3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous acetamide derivatives, focusing on molecular features, substituent effects, and inferred bioactivity.
Structural Analogues and Substituent Effects
2.1.1 Core Heterocyclic Modifications
- Target Compound: The dihydropyridinone core may confer conformational flexibility, enabling interactions with binding pockets that prefer non-planar structures.
- Compound in (C20H14Cl2F3N5OS): Replaces the dihydropyridinone with a 1,2,4-triazole ring, which is rigid and may enhance selectivity for kinases or metalloenzymes .
2.1.2 Substituent Comparisons
- 4-Chlorophenylsulfanyl Group : Present in both the target compound and ’s analogue. This group may participate in hydrophobic interactions or act as a leaving group in prodrug activation .
- Trifluoromethyl Phenyl vs. Difluorophenyl () : The trifluoromethyl group enhances electron-withdrawing effects and metabolic resistance compared to difluorophenyl, which may reduce oxidative degradation .
- Methoxy Group (Target Compound): The 5-methoxy substituent could influence solubility and hydrogen bonding, contrasting with the acetylphenoxy group in ’s compound (C17H17NO3), which may increase membrane permeability .
Hypothetical Bioactivity Profiles
- Kinase Inhibition : The triazole-containing compound () shares structural motifs with kinase inhibitors (e.g., imatinib), suggesting possible ATP-competitive binding .
- Metabolic Stability: The trifluoromethyl group in the target compound likely improves pharmacokinetic profiles compared to non-fluorinated analogues, as seen in .
Data Table: Structural and Functional Comparison
Research Findings and Implications
Sulfanyl Group Utility : The sulfanyl moiety in the target compound and analogues (Evidences 5, 12) may facilitate disulfide bond formation or thiol-mediated targeting, a strategy employed in protease inhibitors .
Fluorine Effects : Trifluoromethyl groups (target compound, ) improve metabolic stability compared to difluorophenyl (), aligning with trends in fluorinated drug design .
Heterocyclic Core Impact: Dihydropyridinones (target) vs. triazoles () vs. pyrimidoindoles () demonstrate how core rigidity influences target selectivity and binding kinetics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
